

molecular formula and weight of tricreatine citrate

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An In-depth Technical Guide to Tricreatine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tricreatine citrate**, a salt form of the popular ergogenic aid, creatine. The information presented herein is intended for a scientific audience and focuses on the molecular characteristics, manufacturing, and analytical methodologies related to this compound.

Molecular Profile

Tricreatine citrate is a chemical compound in which three creatine molecules are ionically bonded to one molecule of citric acid.[1] This salt is produced to potentially enhance the solubility and absorption of creatine, although research indicates that its bioavailability is comparable to the more extensively studied creatine monohydrate.[2][3]

Chemical and Physical Properties

The fundamental molecular and physical properties of **tricreatine citrate** are summarized in the table below. This data is essential for researchers in designing experimental protocols and for professionals in drug development for formulation purposes.



Property	Value	References
Molecular Formula	C18H35N9O13	[3][4][5]
Molecular Weight	585.5 g/mol	[4]
Alternate Molecular Weight	585.52 g/mol , 585.523 g/mol	[3][5][6]
Synonyms	Tricreatine citrate	[3][4][6]
CAS Number	177024-62-3	[2]
Appearance	White powder	[6][7]
Melting Point	Approximately 154°C	[1]
Creatine Content (by weight)	Approximately 67.2%	[1]

Quantitative Analysis: A Comparative Look

While numerous forms of creatine have been developed, creatine monohydrate remains the most studied. The following table presents comparative data on the pharmacokinetics of **tricreatine citrate** versus creatine monohydrate and creatine pyruvate from a key study by Jäger and colleagues.



Parameter	Creatine Monohydrate (CrM)	Tricreatine Citrate (CC)	Creatine Pyruvate (CPY)	References
Dosage (equimolar to 5g CrM)	5 g	6.7 g	7.7 g	[8]
Peak Plasma Creatine (µmol/L)	761.9 ± 107.7	855.3 ± 165.1	972.2 ± 184.1	[8]
Area Under the Curve (AUC) (mM/h)	2384 ± 376.5	2627 ± 506.8	2985 ± 540.6	[8]
Solubility in Water	Low	Higher than CrM	Higher than CrM	[4][8]

Note: While peak concentrations were higher with creatine pyruvate, the area under the curve (AUC) values, which represent total absorption over time, did not significantly differ among the three forms. This suggests that **tricreatine citrate** is a bioavailable source of creatine, comparable to creatine monohydrate.[3][8]

Experimental Protocols

This section details methodologies for the synthesis of **tricreatine citrate** and a protocol for a human pharmacokinetic study, providing a framework for replication and further investigation.

Synthesis of Tricreatine Citrate

The following protocol is adapted from a patented manufacturing process.[1]

Materials:

- · Anhydrous methanol
- · Anhydrous citric acid



- · Creatine monohydrate
- Reaction vessel with stirring capability
- Filtration apparatus

Procedure:

- Charge a clean reactor with 5 liters of anhydrous methanol.
- With continuous stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol.
- Stir the resulting mixture for 30 minutes.
- Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.
- Continue to stir the mixture for approximately four hours.
- After the four-hour reaction time, filter the product from the mixture.
- Wash the filtered product with methanol to remove any unreacted starting materials or byproducts.
- Dry the finished product.

Human Pharmacokinetic Study Protocol

The following is a summarized protocol based on the study by Jäger et al. (2007) for comparing plasma creatine concentrations after oral administration of different creatine forms.[3]

Study Design:

- A balanced cross-over design is utilized, where each subject serves as their own control.
- Subjects ingest single, isomolar doses of creatine monohydrate, **tricreatine citrate**, and creatine pyruvate on separate occasions.

Procedure:



- Recruit healthy male and female subjects.
- On separate days, and after an overnight fast, subjects ingest a single dose of one of the three creatine forms (e.g., 4.4 g of creatine in the form of creatine monohydrate, **tricreatine citrate**, or creatine pyruvate).[3]
- Collect blood samples at baseline (pre-ingestion) and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes).
- Analyze plasma samples for creatine concentration using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters, including peak plasma concentration (Cmax) and area under the curve (AUC).
- Perform statistical analysis to compare the pharmacokinetic profiles of the different creatine forms.

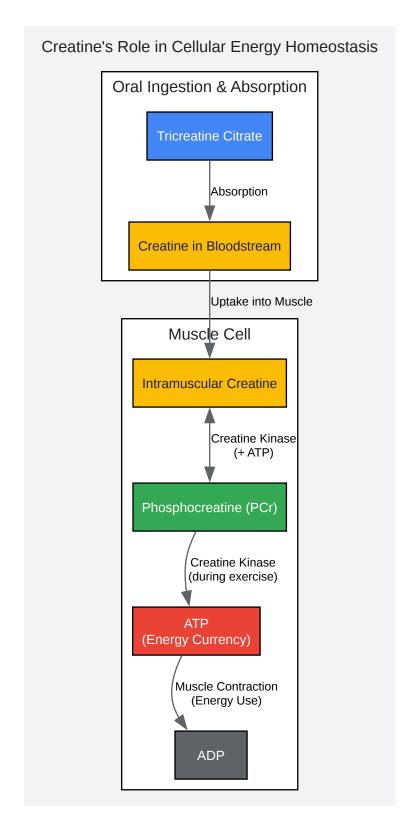
Signaling Pathways and Experimental Workflows

The primary mechanism of action for all forms of creatine, including **tricreatine citrate**, is to increase the intramuscular pool of phosphocreatine, which is crucial for the rapid regeneration of adenosine triphosphate (ATP) during high-intensity exercise.

Creatine Metabolism and Energy Production

The following diagram illustrates the fundamental role of creatine in cellular energy metabolism.





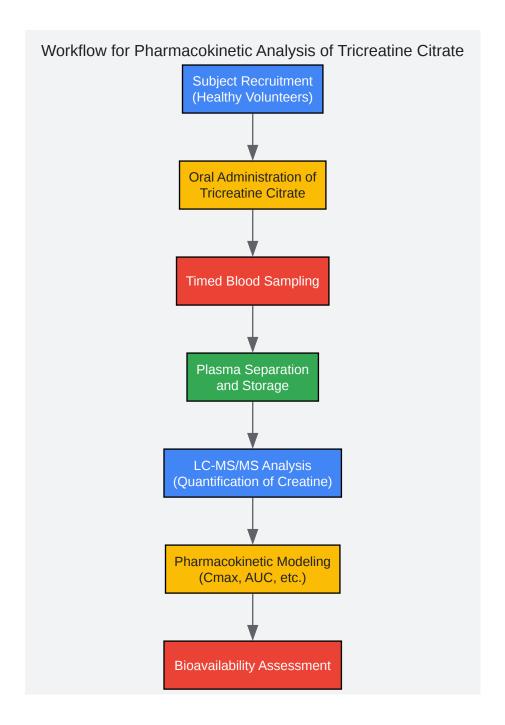
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Caption: Role of creatine in cellular energy homeostasis.



Experimental Workflow: Pharmacokinetic Analysis

The logical flow for conducting a pharmacokinetic study of **tricreatine citrate** is depicted below.



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Caption: Workflow for pharmacokinetic analysis.



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